

# 4-Bromo-3-methylaniline physical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **4-Bromo-3-methylaniline**

Cat. No.: **B1294692**

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## An In-depth Technical Guide to the Physical Properties of **4-Bromo-3-methylaniline**

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of a compound is fundamental. This guide provides a detailed overview of the physical and chemical characteristics of **4-Bromo-3-methylaniline**, a key intermediate in the synthesis of various pharmaceutical compounds, dyes, and agrochemicals.<sup>[1]</sup>

## Core Physical and Chemical Properties

Quantitative data for **4-Bromo-3-methylaniline** has been compiled from various sources to provide a comprehensive reference.

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>8</sub> BrN	[1]
Molecular Weight	186.05 g/mol	[2]
Melting Point	79-83 °C	[2]
Boiling Point	240 °C	[3]
Appearance	White to gray to brown crystalline powder	[1]
Solubility	Sparingly soluble in water	[1][2]
pKa	4.02 ± 0.10 (Predicted)	[4]

## Spectroscopic and Analytical Data

Spectroscopic data is crucial for the structural elucidation and confirmation of **4-Bromo-3-methylaniline**.

Spectroscopic Data	Details	Source(s)
<sup>1</sup> H NMR	A synthesis protocol reports the following peaks in CDCl <sub>3</sub> : δ 2.28 (s, 3H), 3.39 (brs, 2H), 6.38 (d, J = 8Hz, 1H), and 6.55 (s, 1H), 7.27 (d, J = 8Hz, 1H).	[5]
<sup>13</sup> C NMR	Spectral data is available.	[6]
Infrared (IR)	FTIR and ATR-IR spectra have been recorded.	[7]
Mass Spectrometry (MS)	Mass spectral data is available.	[6]

## Experimental Protocols

The determination of the physical properties of a compound like **4-Bromo-3-methylaniline** follows standardized laboratory procedures.

**Melting Point Determination:** The melting point is determined using a calibrated melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting point.

**Boiling Point Determination:** The boiling point is typically measured by distillation. The compound is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, and the vapor condenses, is recorded as the boiling point.

**Solubility Assessment:** A qualitative assessment of solubility is performed by adding a small, measured amount of the solute (**4-Bromo-3-methylaniline**) to a known volume of a solvent

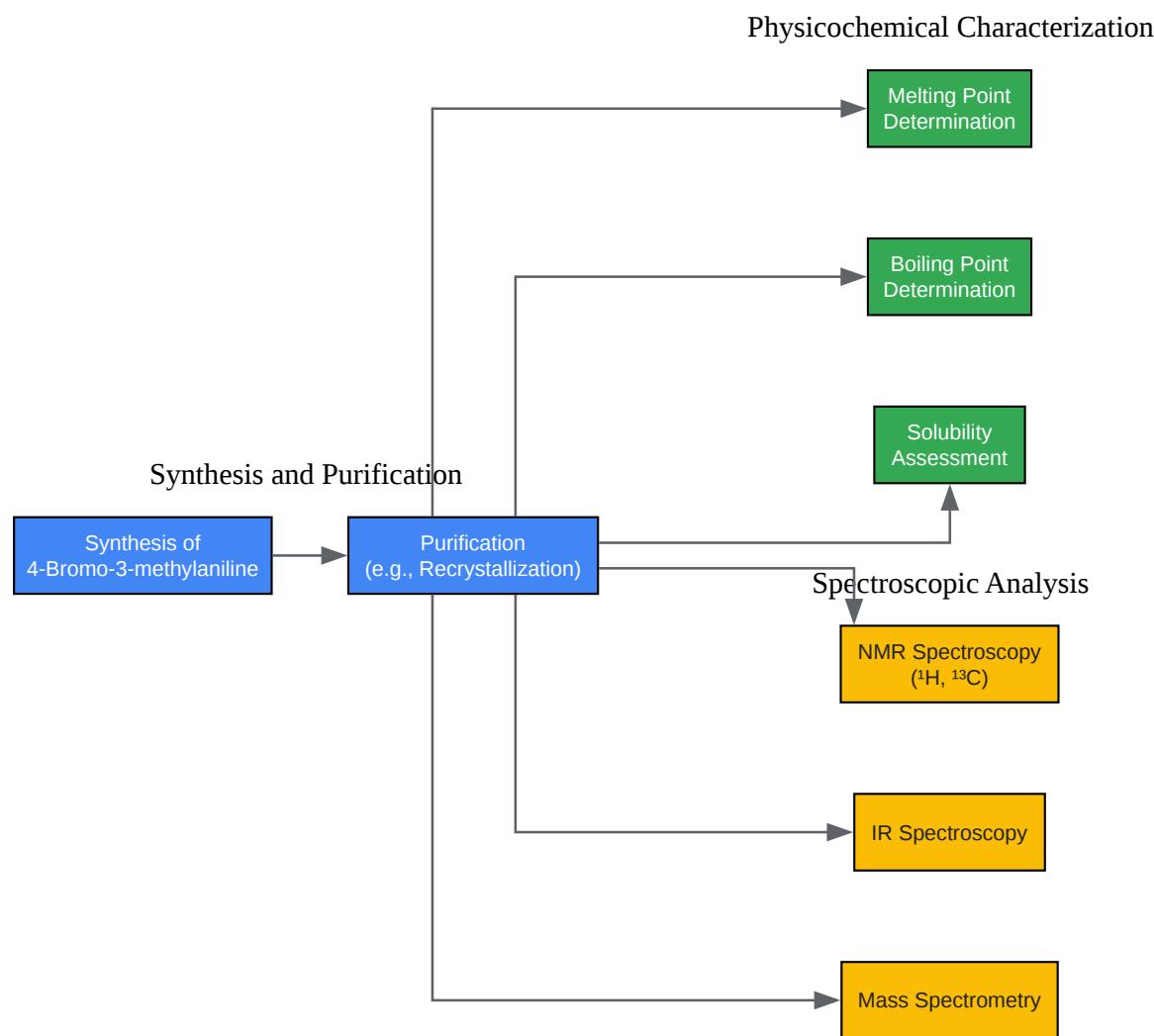
(e.g., water, ethanol, DMSO) at a specific temperature. The mixture is agitated, and the extent to which the solute dissolves is observed.

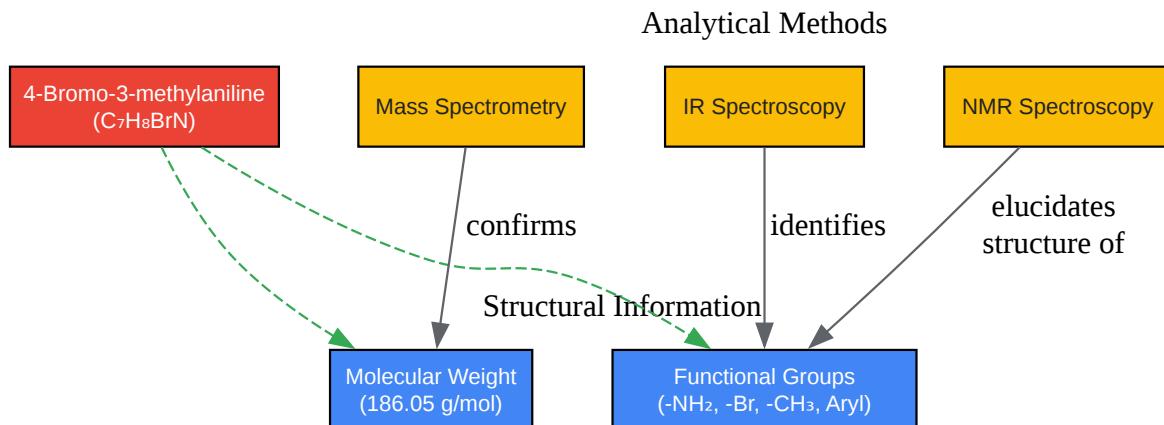
Spectroscopic Analysis:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired by dissolving the sample in a deuterated solvent and placing it in a high-field NMR spectrometer. The chemical shifts, splitting patterns, and integration values provide detailed information about the molecular structure.
- Infrared (IR) Spectroscopy: IR spectra are obtained by passing infrared radiation through a sample. The absorption of specific frequencies of radiation corresponds to the vibrational frequencies of the chemical bonds within the molecule, allowing for the identification of functional groups.
- Mass Spectrometry (MS): In mass spectrometry, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio. This provides information about the molecular weight and fragmentation pattern of the molecule.

## Visualizing Methodologies

To clarify the workflow for compound characterization and the logical relationship of its identification, the following diagrams are provided.





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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)